molecular formula C19H19N7OS B10992302 1'-ethyl-3',5'-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1'H-3,4'-bipyrazole-5-carboxamide

1'-ethyl-3',5'-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1'H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B10992302
M. Wt: 393.5 g/mol
InChI Key: RYAPFMHOFZWWGZ-UHFFFAOYSA-N
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Description

1’-ethyl-3’,5’-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1’H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with multiple functional groups, including pyrazole, thiazole, and pyridine rings. These structural elements contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-ethyl-3’,5’-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1’H-3,4’-bipyrazole-5-carboxamide typically involves multi-step reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various halides, amines, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

1’-ethyl-3’,5’-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1’H-3,4’-bipyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

1’-ethyl-3’,5’-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1’H-3,4’-bipyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1’-ethyl-3’,5’-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1’H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-ethyl-3’,5’-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1’H-3,4’-bipyrazole-5-carboxamide stands out due to its unique combination of pyrazole, thiazole, and pyridine rings.

Properties

Molecular Formula

C19H19N7OS

Molecular Weight

393.5 g/mol

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N7OS/c1-4-26-12(3)17(11(2)25-26)14-9-15(24-23-14)18(27)22-19-21-16(10-28-19)13-7-5-6-8-20-13/h5-10H,4H2,1-3H3,(H,23,24)(H,21,22,27)

InChI Key

RYAPFMHOFZWWGZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4)C

Origin of Product

United States

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